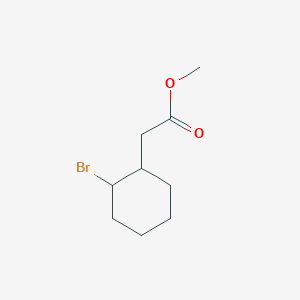

Methyl 2-(2-bromocyclohexyl)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H15BrO2 |

|---|---|

Molecular Weight |

235.12 g/mol |

IUPAC Name |

methyl 2-(2-bromocyclohexyl)acetate |

InChI |

InChI=1S/C9H15BrO2/c1-12-9(11)6-7-4-2-3-5-8(7)10/h7-8H,2-6H2,1H3 |

InChI Key |

LHUKRHSMTYFOAP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1CCCCC1Br |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 2 Bromocyclohexyl Acetate and Analogues

Strategies for Carbon-Bromine Bond Formation in Cyclohexyl Systems

The introduction of a bromine atom to a cyclohexane (B81311) ring is a critical step in the synthesis of methyl 2-(2-bromocyclohexyl)acetate. This can be achieved through various methods, including electrophilic addition to a cyclohexene (B86901) precursor or radical substitution on a cyclohexane ring.

Electrophilic Bromination Mechanisms on Cyclohexene Scaffolds

The reaction of cyclohexene with bromine (Br₂) is a classic example of electrophilic addition, resulting in the formation of 1,2-dibromocyclohexane. chemguide.co.uklibretexts.org The mechanism proceeds through the polarization of the bromine molecule as it approaches the electron-rich π-bond of the cyclohexene, creating an induced dipole. libretexts.org This leads to the formation of a cyclic bromonium ion intermediate, where the bromine atom is bonded to both carbons of the former double bond. chemguide.co.uklibretexts.orgyoutube.com The reaction is completed by the backside attack of a bromide ion, leading to the formation of the trans-1,2-dibromocyclohexane (B146542) product. youtube.comyoutube.com This anti-addition is a key stereochemical outcome of this reaction. youtube.com

When the reaction is carried out in the presence of a nucleophilic solvent like methanol (B129727), the solvent can participate in the reaction. After the initial formation of the bromonium ion, the methanol molecule can act as a nucleophile and attack one of the carbon atoms of the cyclic intermediate. This results in the formation of a bromoether, specifically 1-bromo-2-methoxycyclohexane, after deprotonation of the oxonium ion intermediate. stackexchange.com

Radical Bromination Pathways

Radical bromination offers an alternative route to introduce a bromine atom onto a cyclohexyl ring, typically at an allylic position if a double bond is present. In the presence of light or heat, bromine can react with cyclohexane via a free-radical substitution mechanism to produce bromocyclohexane (B57405). echemi.com This reaction is initiated by the homolytic cleavage of the Br-Br bond to form bromine radicals. A bromine radical then abstracts a hydrogen atom from the cyclohexane ring to form a cyclohexyl radical and hydrogen bromide. The cyclohexyl radical then reacts with another molecule of bromine to yield bromocyclohexane and a new bromine radical, thus propagating the chain reaction. echemi.com

A more selective method for allylic bromination involves the use of N-bromosuccinimide (NBS). The reaction of cyclohexene with NBS, often in the presence of a radical initiator, leads to the formation of 3-bromocyclohexene. The stability of the intermediate allylic radical favors substitution at the position adjacent to the double bond over addition to the double bond. libretexts.org The reaction between bromine and cyclohexene in CCl₄ under light has been shown to be a reversible process where both addition and substitution products are formed, with the ratio being dependent on the bromine concentration. researchgate.net

Carbobromination Reactions Involving Bromine and Acetate (B1210297) Moieties

While direct carbobromination involving bromine and an acetate moiety on cyclohexene is less commonly described in introductory texts, the principles of electrophilic addition can be extended to include the incorporation of an acetate group. In a manner analogous to the formation of halohydrins or bromoethers, if the bromination of cyclohexene is conducted in the presence of a source of acetate ions (e.g., a salt like sodium acetate in a suitable solvent), the acetate ion could potentially act as the nucleophile that opens the bromonium ion intermediate. This would lead to the formation of a 2-bromo-cyclohexyl acetate derivative. The regioselectivity and stereoselectivity of such a reaction would be expected to follow the principles of anti-addition observed in other electrophilic additions to alkenes.

Electrosynthetic Routes for Related Bromo-Cyclohexyl Derivatives

Electrosynthesis provides an alternative approach for the formation of carbon-halogen bonds. While specific examples for the direct electrosynthesis of methyl 2-(2-bromocyclohexyl)acetate are not prevalent, electrochemical methods have been developed for the synthesis of various bromine-containing organic compounds. For instance, the electrochemical oxidation of aryl bromides can lead to the formation of hypervalent bromine species, which can act as sources of electrophilic bromine or be used in further transformations. nih.gov Electrochemical methods can also be used to generate radical intermediates. For example, the electrochemical reduction of a cobalt(III) precatalyst can generate a cobalt(I) species that reacts with an alkyl halide to produce an alkyl radical. nih.gov This radical can then participate in subsequent coupling reactions. Such principles could potentially be adapted for the synthesis of bromo-cyclohexyl derivatives.

Esterification Strategies for Methyl Acetate Derivatives

Once the bromo-cyclohexyl scaffold is in place, the final step is the formation of the methyl ester. This is typically achieved through esterification of the corresponding carboxylic acid.

Fischer Esterification and Related Acid-Catalyzed Processes

Fischer-Speier esterification is a widely used method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orgorganic-chemistry.org To synthesize methyl 2-(2-bromocyclohexyl)acetate, the precursor would be 2-(2-bromocyclohexyl)acetic acid. This reaction is an equilibrium process. organic-chemistry.orglibretexts.org To drive the reaction towards the formation of the ester, an excess of the alcohol (methanol in this case) is often used, or the water formed during the reaction is removed. wikipedia.orglibretexts.org

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by the alcohol. libretexts.orgmasterorganicchemistry.com The subsequent tetrahedral intermediate undergoes a proton transfer, followed by the elimination of a water molecule to form the protonated ester. masterorganicchemistry.com Deprotonation of this species yields the final ester product. libretexts.orgmasterorganicchemistry.com

The following table summarizes the key reactions involved in the potential synthesis of methyl 2-(2-bromocyclohexyl)acetate.

| Reaction Type | Reactants | Reagents/Conditions | Product |

| Electrophilic Addition | Cyclohexene, Bromine | Inert solvent | 1,2-Dibromocyclohexane |

| Halohydrin Formation | Cyclohexene, Bromine | Methanol | 1-Bromo-2-methoxycyclohexane |

| Radical Halogenation | Cyclohexane, Bromine | UV light or heat | Bromocyclohexane |

| Allylic Bromination | Cyclohexene | N-Bromosuccinimide (NBS) | 3-Bromocyclohexene |

| Fischer Esterification | 2-(2-Bromocyclohexyl)acetic acid, Methanol | Acid catalyst (e.g., H₂SO₄) | Methyl 2-(2-bromocyclohexyl)acetate |

Alkylation of Carboxylate Anions

The alkylation of carboxylate anions is a fundamental method for forming carbon-carbon bonds. In the context of synthesizing methyl 2-(2-bromocyclohexyl)acetate, this strategy would involve the reaction of a cyclohexyl enolate with a suitable electrophile. A general approach is the acetoacetic ester synthesis, which allows for the conversion of an alkyl halide into a methyl ketone with the addition of three carbon atoms. libretexts.org Similarly, the malonic ester synthesis transforms an alkyl halide into a carboxylic acid with two additional carbons. libretexts.org

For instance, the synthesis could conceptually proceed through the alkylation of an enolate derived from a cyclohexanone (B45756) derivative. The choice of base and reaction conditions is critical to control the regioselectivity of the alkylation, especially with unsymmetrical ketones like 2-methylcyclohexanone (B44802). libretexts.orgresearchgate.net Studies have shown that alkylation tends to occur at the less sterically hindered position. libretexts.org For example, the methylation of the lithium enolate of 2-methylcyclohexanone predominantly yields 2,6-dimethylcyclohexanone. researchgate.net

The generation of specific enolate isomers is crucial for controlling the outcome of the alkylation. The more substituted enolate can be preferentially formed by reacting the corresponding enol acetate or enol trimethylsilyl (B98337) ether with an organolithium reagent like methyllithium. researchgate.net

A general method for preparing esters involves the use of imidate alkylating reagents. syr.edu For example, 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate can be used to form 2-trimethylsilylethyl (TMSE) esters under thermal conditions. syr.edu This protecting group can be advantageous as it is easily cleaved under mild conditions using fluoride (B91410) ions, which does not affect other ester groups. syr.edu

| Reactants | Reagents | Product | Reference |

| Alkyl Halide | Diethyl malonate, Sodium ethoxide | Carboxylic acid (with 2 additional carbons) | libretexts.org |

| Alkyl Halide | Ethyl acetoacetate, Base | Methyl ketone (with 3 additional carbons) | libretexts.org |

| 2-Methylcyclohexanone | Base, Alkyl halide | Alkylated cyclohexanone | libretexts.orgresearchgate.net |

| Enol Acetate/Enol Trimethylsilyl Ether | Methyllithium | Specific Lithium Enolate | researchgate.net |

| Carboxylic Acid | 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate | 2-Trimethylsilylethyl Ester | syr.edu |

Stereoselective Synthesis of Brominated Cyclohexyl Esters

The stereochemical outcome of reactions involving cyclohexyl systems is of paramount importance, as the biological activity of molecules can be highly dependent on their three-dimensional structure.

In radical reactions involving cyclohexyl intermediates, the incoming group generally prefers to attack from the axial position. figshare.com A systematic study on the radical carboazidation of substituted methylenecyclohexanes demonstrated that high levels of stereocontrol can be achieved. figshare.comdatapdf.com Introducing an axial substituent at the C-2 position can lead to excellent diastereoselectivities. figshare.com Even with an additional equatorial substituent at the same position, the diastereoselectivity is not significantly compromised. datapdf.com Conversely, a very bulky substituent at the C-2 position can favor equatorial attack. datapdf.com

Metal-free, catalytic methods have been developed for the chemo-, regio-, and diastereoselective bromochlorination of alkenes and alkynes. acs.org These reactions can exhibit high site selectivity in polyunsaturated systems, providing access to vicinal bromochlorides with excellent regio- and diastereoselectivity (up to >20:1). acs.org The use of a chiral Lewis base promoter can even lead to enantioselective bromochlorination. acs.org

The synthesis of enantiopure compounds is a major goal in modern organic chemistry. While specific examples for the enantioselective synthesis of methyl 2-(2-bromocyclohexyl)acetate are not detailed in the provided search results, general strategies for achieving enantioselectivity in related systems offer valuable insights.

Chiral auxiliaries can be effective in controlling stereochemistry. For instance, they have been used in reactions involving hydroxyalkyl radicals. acs.org Another approach is the use of chiral catalysts. N-triflyl phosphoramide, a chiral Brønsted acid, has been shown to catalyze the enantioselective isomerization of bicyclo[1.1.0]butanes to chiral cyclobutenes with good regio- and enantiocontrol. nih.govorganic-chemistry.org This method proceeds under mild conditions with low catalyst loading. nih.govorganic-chemistry.org

The enantioselective synthesis of enantiopure cyclopropyl (B3062369) esters has been achieved from (-)-levoglucosenone through the base-promoted carbocyclization of 4,5-epoxyvalerates. researchgate.net This highlights the potential of using chiral starting materials to induce asymmetry in the final product.

| Approach | Key Feature | Outcome | Reference |

| Radical Carboazidation | Axial attack on cyclohexyl radicals | High diastereoselectivity | figshare.comdatapdf.com |

| Catalytic Bromochlorination | Lewis base catalysis | High regio- and diastereoselectivity | acs.org |

| Chiral Brønsted Acid Catalysis | Enantioselective isomerization | Chiral cyclobutenes | nih.govorganic-chemistry.org |

| Chiral Starting Material | Use of (-)-levoglucosenone | Enantiopure cyclopropyl esters | researchgate.net |

Catalytic Approaches in the Synthesis of Methyl 2-(2-bromocyclohexyl)acetate Scaffolds

Catalysis offers efficient and environmentally friendly routes to complex molecules by enabling reactions to proceed under milder conditions and with higher selectivity.

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis. It allows for the generation of reactive radical intermediates under mild conditions. beilstein-journals.orgresearchgate.net A mild and efficient method for the bromination of alkenes has been developed using this approach, where bromine is generated in situ. beilstein-journals.org

Furthermore, a catalytic photoredox carbobromination of unactivated alkenes with α-bromocarbonyl compounds has been disclosed. nih.govresearchgate.netnih.gov This reaction is applicable to a range of alkenes and α-bromoesters, proceeding via a radical addition-radical pairing (RARP) mechanism. nih.govresearchgate.netnih.gov The catalytic cycle is sustained by the single-electron reduction of the photocatalyst by the bromide anion. nih.govresearchgate.net

| Reaction | Substrates | Catalyst System | Key Feature | Reference |

| Bromination | Alkenes | Ru(bpy)₃Cl₂ / CBr₄ / Visible Light | In situ generation of bromine | beilstein-journals.org |

| Carbobromination | Unactivated Alkenes, α-Bromoesters | 4CzIPN / Blue LED Light | Radical Addition-Radical Pairing (RARP) mechanism | nih.govresearchgate.netnih.gov |

Transition metal catalysis is a cornerstone of modern synthetic organic chemistry, enabling a wide array of transformations with high efficiency and selectivity. mdpi.comdiva-portal.org Palladium, in particular, is a versatile catalyst for cross-coupling reactions due to its high activity, selectivity, and functional group tolerance. mdpi.com These reactions are pivotal in constructing carbon-carbon and carbon-heteroatom bonds. mdpi.comrsc.org

While a direct synthesis of methyl 2-(2-bromocyclohexyl)acetate using transition metal catalysis is not explicitly described in the provided results, related transformations highlight the potential of this approach. For instance, transition metal-catalyzed reactions are used in the synthesis of complex pharmaceutical ingredients. researchgate.net These catalysts can be employed in various reaction types, including C-H bond activation, cyclization, and cross-coupling reactions. diva-portal.orgrsc.org The development of new catalysts and ligands continues to expand the scope of these powerful synthetic tools. mdpi.com

Mechanistic Organic Chemistry of Methyl 2 2 Bromocyclohexyl Acetate

Nucleophilic Substitution Reactions (SN1/SN2) within the Bromocyclohexyl Moiety

Nucleophilic substitution reactions at the carbon bearing the bromine atom in methyl 2-(2-bromocyclohexyl)acetate can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the structure of the substrate. byjus.com

The SN2 (Substitution Nucleophilic Bimolecular) mechanism involves a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. byjus.comyoutube.com This concerted mechanism leads to an inversion of stereochemistry at the reaction center. libretexts.org For an SN2 reaction to occur efficiently, the nucleophile must have unhindered access to the backside of the carbon-bromine bond. In the case of methyl 2-(2-bromocyclohexyl)acetate, the bulky cyclohexyl ring and the adjacent methyl acetate (B1210297) group can create steric hindrance, potentially slowing down the rate of an SN2 reaction. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. libretexts.orgyoutube.com

The SN1 (Substitution Nucleophilic Unimolecular) mechanism, in contrast, is a two-step process. byjus.com The first and rate-determining step is the spontaneous dissociation of the leaving group (bromide) to form a carbocation intermediate. byjus.com This is followed by a rapid attack of the nucleophile on the carbocation. byjus.com SN1 reactions are favored by polar protic solvents, which can stabilize the carbocation intermediate and the leaving group. youtube.comorganic-chemistry.org The stability of the carbocation is a crucial factor; tertiary carbocations are more stable than secondary, which are more stable than primary carbocations. youtube.com In the case of methyl 2-(2-bromocyclohexyl)acetate, the bromine is on a secondary carbon, making the formation of a secondary carbocation possible, which can be stabilized by resonance if applicable. The rate of an SN1 reaction depends only on the concentration of the substrate. byjus.comyoutube.com

| Reaction Type | Key Features | Favored by | Stereochemistry |

| SN1 | Two-step, carbocation intermediate | Polar protic solvents, stable carbocation | Racemization |

| SN2 | One-step, concerted | Strong nucleophiles, unhindered substrate | Inversion of configuration |

Elimination Reactions (E1/E2) in Brominated Cyclohexyl Systems

In addition to substitution, methyl 2-(2-bromocyclohexyl)acetate can undergo elimination reactions to form an alkene. These reactions are categorized as E1 and E2 mechanisms.

The E2 (Elimination Bimolecular) mechanism is a one-step, concerted process where a base removes a proton from a carbon adjacent to the one bearing the leaving group, while the leaving group departs simultaneously, forming a double bond. libretexts.org A critical requirement for the E2 reaction is an anti-periplanar arrangement of the proton being removed and the leaving group. stackexchange.com In cyclohexane (B81311) systems, this translates to the requirement that both the hydrogen and the bromine must be in axial positions for the elimination to occur readily. chemistrysteps.com The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. youtube.com

The E1 (Elimination Unimolecular) mechanism is a two-step process that begins with the same rate-determining step as the SN1 reaction: the formation of a carbocation intermediate. libretexts.orgstackexchange.com In a subsequent step, a base (which can be a weak base or the solvent) removes a proton from an adjacent carbon, leading to the formation of a double bond. libretexts.org Unlike the E2 reaction, the E1 reaction does not have a strict stereochemical requirement for an anti-periplanar arrangement. youtube.com E1 reactions often compete with SN1 reactions and are favored by high temperatures. byjus.com

| Reaction Type | Key Features | Stereochemical Requirement | Base Strength |

| E1 | Two-step, carbocation intermediate | None (can be syn or anti) | Weak base |

| E2 | One-step, concerted | Anti-periplanar | Strong base |

Radical Reaction Mechanisms Involving Bromine in Alkyl Acetates

Under certain conditions, such as the presence of light or radical initiators, reactions involving methyl 2-(2-bromocyclohexyl)acetate can proceed through radical mechanisms. wikipedia.org

Bromine Atom Transfer Processes

A key step in many radical reactions is bromine atom transfer. This process involves the abstraction of a bromine atom from a molecule by a radical species. In the context of alkyl acetates, a radical can be generated on the carbon backbone, which can then participate in further reactions. For instance, visible light can induce the generation of a bromine radical, which can then abstract a hydrogen atom from a molecule like ethyl acetate to form an alkyl radical. rsc.org This newly formed radical can then undergo various transformations. Copper-mediated bromine atom transfer radical cyclization is another important process, particularly for the synthesis of five-membered rings from unsaturated primary and secondary bromides. rsc.org

Radical Addition Reactions

Radical addition reactions are chain reactions that typically involve three stages: initiation, propagation, and termination. wikipedia.org Initiation often involves the homolytic cleavage of a weak bond, such as the O-O bond in peroxides, to generate radicals. libretexts.org These initiator radicals can then react with a molecule like HBr to produce a bromine radical. libretexts.orgmasterorganicchemistry.com

In the propagation steps, the bromine radical adds to an alkene at the less substituted carbon, leading to the formation of a more stable carbon radical intermediate. libretexts.org This radical then abstracts a hydrogen atom from HBr to yield the final product and regenerate a bromine radical, which continues the chain reaction. libretexts.org This regioselectivity, known as anti-Markovnikov addition, is a hallmark of radical addition of HBr to alkenes. libretexts.orgmasterorganicchemistry.com Termination of the radical chain occurs when two radical species combine. libretexts.org

Rearrangement Processes and Conformational Dynamics of Brominated Cyclohexanes

The reactivity of substituted cyclohexanes, including methyl 2-(2-bromocyclohexyl)acetate, is profoundly influenced by their conformational dynamics.

Diaxial-Diequatorial Rearrangements and Their Influence on Reactivity

Cyclohexane and its derivatives exist predominantly in a chair conformation to minimize angle and torsional strain. youtube.com Substituents on the cyclohexane ring can occupy either axial or equatorial positions, and these two conformations are interconvertible through a process called a ring flip. youtube.com

The relative stability of these conformers is dictated by steric interactions. Bulky substituents generally prefer the more spacious equatorial position to avoid 1,3-diaxial interactions, which are steric clashes between an axial substituent and the axial hydrogens on the same side of the ring. youtube.com

Impact of Cyclohexyl Ring Conformation on Reaction Pathways

The reactivity of methyl 2-(2-bromocyclohexyl)acetate is profoundly influenced by the conformation of the cyclohexane ring. The spatial arrangement of the bromo and acetate substituents, specifically whether they are in axial or equatorial positions, dictates the feasibility of different reaction mechanisms, primarily substitution (SN2) and elimination (E2) pathways, as well as the potential for neighboring group participation (NGP).

The cyclohexane ring exists in a dynamic equilibrium between two chair conformations. For a trans isomer of methyl 2-(2-bromocyclohexyl)acetate, the substituents can be either diaxial (a,a) or diequatorial (e,e). The diequatorial conformation is generally more stable due to reduced steric strain. However, the diaxial conformation, despite being less populated, is crucial for certain reaction pathways. For the cis isomer, the conformations are axial-equatorial (a,e) and equatorial-axial (e,a), which are of similar energy.

E2 Elimination: The E2 mechanism requires a specific anti-periplanar arrangement between the leaving group (bromide) and a proton on an adjacent carbon. In the context of a cyclohexane ring, this translates to a trans-diaxial orientation. khanacademy.orgmasterorganicchemistry.com Therefore, for an E2 reaction to occur, the bromine atom must be in an axial position, and a proton on either C1 or C3 must also be in an axial position and on the opposite face of the ring.

In the trans-diaxial conformer, both the bromine and the hydrogen atoms on the adjacent carbons are in axial positions, allowing for efficient E2 elimination.

In the more stable trans-diequatorial conformer, the bromine is equatorial, and an E2 reaction is not possible from this conformation. The molecule must first ring-flip to the less stable diaxial conformer for elimination to proceed. The rate of elimination is therefore dependent on the energy barrier of this conformational change.

In the cis isomers (a,e or e,a), there is always a trans-diaxial hydrogen available for elimination when the bromine is in the axial position.

Neighboring Group Participation (NGP): The acetate group in methyl 2-(2-bromocyclohexyl)acetate can act as an internal nucleophile, attacking the carbon bearing the bromine atom in an intramolecular SN2 reaction. libretexts.orglibretexts.org This process, known as neighboring group participation or anchimeric assistance, leads to the formation of a cyclic acetoxonium ion intermediate. This participation is only possible when the acetate group can attack the carbon from the backside, relative to the leaving group. In a cyclohexane system, this requires a trans-diaxial arrangement of the acetate and the bromo group. libretexts.org

For the trans isomer, the diaxial conformer allows for NGP by the acetate group. This can significantly enhance the rate of reaction compared to a similar compound without a participating group. libretexts.org The resulting acetoxonium ion is then opened by an external nucleophile, often leading to a product with retention of configuration.

For the cis isomer, the acetate group and the bromine are never in a trans-diaxial relationship, so neighboring group participation is not possible. Reactions of the cis isomer are generally much slower and proceed through standard intermolecular SN2 or SN1 pathways. libretexts.org

The interplay between these conformational requirements leads to different reaction outcomes for the cis and trans isomers of methyl 2-(2-bromocyclohexyl)acetate. The trans isomer can undergo both E2 elimination and NGP-assisted substitution from its diaxial conformation, while the cis isomer is more likely to undergo a slower, direct SN2 or E2 reaction.

Table 1: Conformational Requirements for Reaction Pathways of Methyl 2-(2-bromocyclohexyl)acetate

| Reaction Pathway | Required Conformation | Substituent Orientation | Expected Reactivity |

| E2 Elimination | Chair | Leaving group (Br) axial, β-Hydrogen axial | High for conformers allowing this arrangement |

| SN2 Substitution (intermolecular) | Chair | Equatorial leaving group is more sterically accessible | Generally slower than E2 with strong bases |

| Neighboring Group Participation (NGP) | Chair | Leaving group (Br) axial, Participating group (acetate) axial | Can lead to significant rate enhancement |

This table is a generalized representation based on established principles of stereochemistry in cyclohexane systems.

Role of Solvent Effects on the Reactivity and Stereochemistry of Brominated Cyclohexyl Esters

The choice of solvent plays a critical role in determining the dominant reaction pathway and the stereochemical outcome of reactions involving brominated cyclohexyl esters like methyl 2-(2-bromocyclohexyl)acetate. Solvents can influence reaction rates by stabilizing or destabilizing reactants, transition states, and intermediates. They are broadly classified as polar protic, polar aprotic, and nonpolar.

Polar Protic Solvents: These solvents, such as water, alcohols, and carboxylic acids, have a hydrogen atom bonded to an electronegative atom and can form hydrogen bonds.

For SN1 and E1 reactions: Polar protic solvents are effective at solvating both cations and anions. They can stabilize the carbocation intermediate and the leaving group anion, thus favoring SN1 and E1 pathways. For a secondary halide like methyl 2-(2-bromocyclohexyl)acetate, these pathways become more likely in a polar protic solvent, especially in the absence of a strong base.

For SN2 reactions: Polar protic solvents can solvate the nucleophile through hydrogen bonding, creating a "solvent cage" around it. This can hinder the nucleophile's ability to attack the substrate, thereby slowing down the SN2 reaction rate. libretexts.org

For E2 reactions: While the base is also solvated, the effect on E2 reactions is often less pronounced than on SN2 reactions, as the base abstracts a proton from the periphery of the substrate.

Polar Aprotic Solvents: These solvents, such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), have a dipole moment but lack a hydrogen atom capable of hydrogen bonding.

For SN2 reactions: Polar aprotic solvents are known to significantly accelerate SN2 reactions. They can solvate the cation of a salt but leave the anion (the nucleophile) relatively "naked" and more reactive. libretexts.org

For E2 reactions: Strong, non-nucleophilic bases in polar aprotic solvents strongly favor E2 elimination. For secondary halides, E2 often becomes the dominant pathway in the presence of a strong base, even in polar aprotic solvents that would otherwise favor SN2 with a good nucleophile. libretexts.org

The competition between substitution and elimination is thus highly dependent on the solvent system. For methyl 2-(2-bromocyclohexyl)acetate, a secondary halide, treatment with a strong, non-bulky base in a polar aprotic solvent would likely favor the E2 pathway. Conversely, using a weak nucleophile in a polar protic solvent could lead to a mixture of SN1 and E1 products. The stereochemistry is also impacted; for instance, the degree of neighboring group participation can be influenced by the nucleophilicity of the solvent itself. In a highly nucleophilic solvent, direct solvent-assisted substitution might compete with intramolecular NGP.

Table 2: Influence of Solvent Type on Reaction Pathways for a Secondary Brominated Cyclohexyl Ester

| Solvent Type | General Effect | Favored Pathway(s) with Strong Base | Favored Pathway(s) with Weak Nucleophile/Base |

| Polar Protic (e.g., Ethanol (B145695), Acetic Acid) | Stabilizes carbocations and anions; solvates nucleophiles. | E2, with some competition from SN2, E1, and SN1. | SN1 and E1. |

| Polar Aprotic (e.g., DMSO, Acetone) | Solvates cations, leaving anions more reactive. | Predominantly E2. SN2 is also enhanced but often outcompeted by E2 with strong bases. | SN2. |

| Nonpolar (e.g., Hexane, Toluene) | Poor at solvating ions; generally leads to slow reaction rates for ionic processes. | E2 (if the base is soluble). | Very slow or no reaction. |

This table provides a general summary based on established solvent effects in substitution and elimination reactions for secondary alkyl halides. The exact product ratios can vary based on the specific substrate, base/nucleophile, and temperature.

Chemical Transformations and Derivatization of Methyl 2 2 Bromocyclohexyl Acetate

Conversion to Other Halogenated Cyclohexyl Acetates

The bromine atom in methyl 2-(2-bromocyclohexyl)acetate can be readily exchanged for other halogens, most notably iodine and fluorine, through nucleophilic substitution reactions. The most common method for converting an alkyl bromide to an alkyl iodide is the Finkelstein reaction. wikipedia.orgbyjus.com This reaction involves treating the alkyl bromide with a solution of sodium iodide in acetone. wikipedia.orglscollege.ac.in The success of the reaction is driven by the poor solubility of the resulting sodium bromide in acetone, which precipitates out of solution and drives the equilibrium towards the formation of the iodo-substituted product according to Le Châtelier's principle. wikipedia.orgstackexchange.com The reaction is particularly effective for primary and secondary halides. wikipedia.orgbyjus.com

Conversely, the introduction of fluorine can be achieved using alkali metal fluorides like potassium fluoride (B91410) (KF). wikipedia.orgorganic-chemistry.org These reactions often require polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the dissolution of the fluoride salt and to promote the SN2 mechanism. wikipedia.orgorganic-chemistry.org Due to the high lattice energy of salts like KF, the addition of a crown ether may be necessary to enhance the solubility and reactivity of the fluoride anion. organic-chemistry.org

Table 1: Halogen Exchange Reactions

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| Methyl 2-(2-bromocyclohexyl)acetate | NaI, Acetone | Methyl 2-(2-iodocyclohexyl)acetate | Finkelstein Reaction |

| Methyl 2-(2-bromocyclohexyl)acetate | KF, Crown Ether, DMF | Methyl 2-(2-fluorocyclohexyl)acetate | Nucleophilic Substitution |

Functional Group Interconversions on the Methyl Ester Moiety

The methyl ester group of methyl 2-(2-bromocyclohexyl)acetate offers a gateway to other important functional groups, including carboxylic acids, amides, and primary alcohols.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(2-bromocyclohexyl)acetic acid, under either acidic or basic conditions. pdx.edupdx.edu Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is typically carried out by heating the ester in the presence of a dilute mineral acid. pdx.edu Basic hydrolysis, or saponification, is irreversible and involves heating the ester with a strong base like sodium hydroxide (B78521). However, care must be taken as the basic conditions could also promote elimination of HBr from the cyclohexyl ring. For substrates with sensitive functionalities, such as an amide linkage elsewhere in the molecule, acidic hydrolysis using aqueous HBr might be a viable option, although it can also affect other acid-labile groups. researchgate.net In cases of sterically hindered esters, an SN2 attack of hydroxide on the methyl group (BAl2 mechanism) can occur, though this is less common. stackexchange.com

Transesterification: This process exchanges the methyl group of the ester for a different alkyl group from an alcohol. wikipedia.org The reaction can be catalyzed by either an acid or a base. wikipedia.orgorganic-chemistry.org To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent. masterorganicchemistry.com For example, reacting methyl 2-(2-bromocyclohexyl)acetate with ethanol (B145695) in the presence of an acid or base catalyst would yield ethyl 2-(2-bromocyclohexyl)acetate. wikipedia.orgmasterorganicchemistry.com

Reduction: The ester can be reduced to a primary alcohol, 2-(2-bromocyclohexyl)ethanol. This transformation requires a strong reducing agent, as esters are relatively unreactive towards reduction. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, readily reducing esters to primary alcohols. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters on its own, although its reactivity can be enhanced with certain additives or at higher temperatures. libretexts.orgresearchgate.net It is important to choose a reducing agent that does not simultaneously reduce the carbon-bromine bond. While LiAlH₄ can reduce alkyl halides, borane (B79455) complexes (BH₃•L) are known to reduce carboxylic acids in the presence of halides. harvard.edu

Table 2: Ester Functional Group Interconversions

| Transformation | Reagent(s) | Product |

|---|---|---|

| Hydrolysis | H₃O⁺ or NaOH, H₂O | 2-(2-Bromocyclohexyl)acetic acid |

| Transesterification | R'OH, Acid or Base Catalyst | Methyl 2-(2-bromocyclohexyl)acetate |

| Reduction | 1. LiAlH₄, Et₂O 2. H₃O⁺ | 2-(2-Bromocyclohexyl)ethanol |

Transformations Involving the Carbon-Bromine Bond

The carbon-bromine bond is a key site for a variety of synthetic manipulations, including reduction, nucleophilic substitution, and the formation of organometallic intermediates.

The bromine atom can be removed and replaced with a hydrogen atom to yield methyl 2-cyclohexylacetate. This reductive dehalogenation can be achieved through several methods. Catalytic hydrogenation is a common technique, often employing a palladium-on-carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. youtube.comresearchgate.net This method is generally effective for reducing alkyl halides. Another approach is ionic hydrogenation, which uses a combination of a proton donor and a hydride donor, such as trifluoroacetic acid and a triorganosilane. harvard.edu

The carbon atom attached to the bromine is electrophilic and susceptible to attack by a wide range of nucleophiles in SN2 reactions. This allows for the introduction of various heteroatom-containing functional groups.

Oxygen Nucleophiles: Reaction with hydroxide (H₂O/base) or alkoxides (RO⁻) can lead to the formation of methyl 2-(2-hydroxycyclohexyl)acetate or methyl 2-(2-alkoxycyclohexyl)acetate, respectively. However, these basic nucleophiles can also induce a competing E2 elimination reaction. chemguide.co.uk

Nitrogen Nucleophiles: Sodium azide (B81097) (NaN₃) is an effective nucleophile for introducing the azido (B1232118) group, which can be subsequently reduced to an amine. organic-chemistry.org Amines can also act as nucleophiles to form substituted amino derivatives.

Sulfur Nucleophiles: Thiolates (RS⁻) can be used to introduce thioether functionalities.

The efficiency of these substitution reactions depends on factors such as the strength of the nucleophile, the solvent, and the potential for competing elimination reactions.

The carbon-bromine bond can be converted into a carbon-metal bond, generating highly reactive organometallic reagents.

Grignard Reagents: Reaction with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), can form the corresponding Grignard reagent, methyl 2-(2-(magnesiobromo)cyclohexyl)acetate. leah4sci.comresearchgate.net However, a significant challenge is that the newly formed Grignard reagent is a strong nucleophile and base, which could potentially react with the ester functionality of another molecule in the reaction mixture. researchgate.netlibretexts.org This intramolecular or intermolecular reaction can be a limiting factor. libretexts.org

Organolithium Reagents: Similarly, reaction with lithium metal can produce an organolithium reagent. libretexts.orgwikipedia.org Organolithium reagents are even more reactive than their Grignard counterparts and present similar challenges with respect to the ester group's stability. wikipedia.orgsigmaaldrich.com

Once formed, these organometallic reagents are powerful intermediates for creating new carbon-carbon bonds through cross-coupling reactions. tum.defiveable.me For example, they can participate in reactions like the Suzuki coupling (with an organoboron compound), Stille coupling (with an organotin compound), or Negishi coupling (with an organozinc compound), typically in the presence of a palladium catalyst. youtube.comopenstax.org These reactions would allow for the attachment of various aryl, vinyl, or alkyl groups to the cyclohexyl ring.

Table 3: Cross-Coupling Reactions via Organometallic Intermediates

| Organometallic Reagent | Coupling Partner | Catalyst | Product Type |

|---|---|---|---|

| R-MgBr (Grignard) | Ar-B(OH)₂ | Pd(0) | Arylated Cyclohexyl Acetate (B1210297) |

| R-Li | Ar-SnBu₃ | Pd(0) | Arylated Cyclohexyl Acetate |

| R-MgBr | R'-X | Cu(I) | Alkylated Cyclohexyl Acetate |

Cyclohexyl Ring Modifications and Further Functionalization

The presence of the bromo substituent allows for modifications that alter the structure of the cyclohexyl ring itself. The most prominent reaction is the elimination of hydrogen bromide (HBr) to introduce a double bond, forming methyl 2-(cyclohex-1-en-1-yl)acetate or methyl 2-(cyclohex-2-en-1-yl)acetate. This is typically achieved by treating the bromo-ester with a strong, non-nucleophilic base, such as potassium tert-butoxide, to favor the E2 elimination pathway over SN2 substitution. chemguide.co.ukdalalinstitute.com According to Zaitsev's rule, the elimination will generally favor the formation of the more substituted (more stable) alkene. libretexts.orgmasterorganicchemistry.com The stereochemistry of the elimination often requires an anti-periplanar arrangement of the departing hydrogen and bromine atoms. libretexts.org

Furthermore, the double bond introduced via elimination can then serve as a handle for a vast array of subsequent functionalization reactions, such as epoxidation, dihydroxylation, or further addition reactions, thereby expanding the synthetic utility of the original bromo-ester.

Advanced Spectroscopic and Analytical Research Methodologies for Methyl 2 2 Bromocyclohexyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of "Methyl 2-(2-bromocyclohexyl)acetate." By analyzing the magnetic properties of its atomic nuclei, NMR provides precise information about the molecular framework, including the connectivity of atoms and their spatial arrangement.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

Proton (¹H) NMR spectroscopy offers critical insights into the number of different types of protons and their immediate electronic environment. For "Methyl 2-(2-bromocyclohexyl)acetate," the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the methyl ester protons, the protons of the cyclohexane (B81311) ring, and the proton on the carbon bearing the acetate (B1210297) group.

The methoxy (B1213986) group (-OCH₃) protons would typically appear as a sharp singlet, expected in the range of δ 3.6-3.8 ppm. The protons on the cyclohexane ring would resonate in the upfield region, generally between δ 1.2 and 2.5 ppm, with their exact chemical shifts and multiplicities being highly dependent on their stereochemical relationship (axial or equatorial) and their proximity to the bromine and acetate substituents. The proton on the carbon adjacent to the ester group (CH-OAc) and the proton on the carbon bearing the bromine atom (CH-Br) are expected to be the most downfield of the ring protons, likely appearing in the range of δ 2.5-4.5 ppm. The coupling between adjacent protons would provide valuable information about the connectivity and stereochemistry of the cyclohexane ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| -OCH₃ | 3.70 | Singlet | N/A |

| H on C-1 | 4.0-4.5 | Multiplet | J-coupling with adjacent protons |

| H on C-2 | 2.3-2.8 | Multiplet | J-coupling with adjacent protons |

| Cyclohexyl Protons | 1.2-2.2 | Multiplets | J-coupling with adjacent protons |

| -CH₂-COO- | 2.4-2.7 | Multiplet | J-coupling with adjacent protons |

Note: The predicted values are based on typical chemical shifts for similar structural motifs and may vary based on the solvent and specific stereoisomer.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in "Methyl 2-(2-bromocyclohexyl)acetate" will give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) of the ester group is expected to have the most downfield chemical shift, typically in the range of δ 170-175 ppm. The carbon of the methoxy group (-OCH₃) would appear around δ 51-53 ppm. The carbon atom attached to the bromine (C-Br) would resonate in the range of δ 50-60 ppm, while the carbon attached to the acetate side chain (C-CH₂COO) would be found in a similar region. The remaining four carbons of the cyclohexane ring would produce signals in the upfield region, generally between δ 20 and 40 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 172.0 |

| -OCH₃ | 51.5 |

| C-Br | 55.0 |

| C-CH₂COO- | 45.0 |

| -CH₂-COO- | 41.0 |

| Cyclohexyl Carbons | 24.0-35.0 |

Note: The predicted values are based on typical chemical shifts for similar structural motifs and may vary based on the solvent and specific stereoisomer.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and to establish the complete bonding network and stereochemistry, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For "Methyl 2-(2-bromocyclohexyl)acetate," COSY would show cross-peaks between adjacent protons on the cyclohexane ring, allowing for the tracing of the proton connectivity around the ring. docbrown.info

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). docbrown.info Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, which is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). docbrown.info For instance, HMBC would show a correlation between the methoxy protons (-OCH₃) and the carbonyl carbon (C=O), as well as correlations between the ring protons and adjacent carbons, helping to piece together the entire molecular structure.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of "Methyl 2-(2-bromocyclohexyl)acetate." The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks in the mass spectrum separated by two mass units. For the molecular formula C₉H₁₅BrO₂, the expected exact masses for the molecular ions [M]⁺ and [M+H]⁺ would be calculated and compared to the experimental data to confirm the composition. uni.lu

Interactive Data Table: Predicted HRMS Data

| Ion | Formula | Calculated m/z |

| [M(⁷⁹Br)]⁺ | C₉H₁₅⁷⁹BrO₂ | 234.0255 |

| [M(⁸¹Br)]⁺ | C₉H₁₅⁸¹BrO₂ | 236.0235 |

| [M(⁷⁹Br)+H]⁺ | C₉H₁₆⁷⁹BrO₂ | 235.0332 |

| [M(⁸¹Br)+H]⁺ | C₉H₁₆⁸¹BrO₂ | 237.0311 |

| [M(⁷⁹Br)+Na]⁺ | C₉H₁₅⁷⁹BrNaO₂ | 257.0150 |

| [M(⁸¹Br)+Na]⁺ | C₉H₁₅⁸¹BrNaO₂ | 259.0129 |

Note: The fragmentation pattern would provide further structural information, such as the loss of the methoxy group, the bromine atom, or the entire acetate side chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "Methyl 2-(2-bromocyclohexyl)acetate" would show characteristic absorption bands for the ester group and the alkyl halide.

A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester carbonyl group. docbrown.info The C-O stretching vibrations of the ester would likely appear in the range of 1000-1300 cm⁻¹. The C-H stretching vibrations of the sp³ hybridized carbons of the cyclohexane ring and the methyl group would be observed around 2850-3000 cm⁻¹. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester (C=O) | Stretch | 1735-1750 | Strong |

| Ester (C-O) | Stretch | 1000-1300 | Medium |

| Alkyl (C-H) | Stretch | 2850-3000 | Medium to Strong |

| Alkyl Halide (C-Br) | Stretch | 500-600 | Medium to Weak |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable in the analysis of "Methyl 2-(2-bromocyclohexyl)acetate," a compound that can exist as multiple stereoisomers. These methods are crucial for separating the compound from starting materials, byproducts, and solvents after synthesis, as well as for assessing its purity. orgsyn.orgorgsyn.org The choice of chromatographic technique depends on the specific analytical goal, such as purity determination, quantification in a mixture, or the resolution of stereoisomers.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like "Methyl 2-(2-bromocyclohexyl)acetate." It is frequently used to monitor the progress of reactions and to determine the purity of the final product. google.com In GC, the sample is vaporized and transported by a carrier gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

When coupled with a Mass Spectrometer (MS), GC-MS becomes an even more formidable analytical tool. brjac.com.brmdpi.com It combines the separation power of GC with the identification capabilities of MS. As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the definitive identification of the compound. nih.gov The mass spectrum of "Methyl 2-(2-bromocyclohexyl)acetate" would be expected to show a molecular ion peak and characteristic fragments resulting from the loss of the bromine atom and the methoxycarbonyl group.

Table 1: Illustrative GC-MS Parameters for the Analysis of "Methyl 2-(2-bromocyclohexyl)acetate"

| Parameter | Value |

| GC System | Gas Chromatograph with Mass Spectrometric Detector |

| Column | MXT-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

| Data Acquisition | Full Scan |

Note: This table presents typical parameters and may require optimization for specific instruments and samples.

High-Performance Liquid Chromatography (HPLC) is another key technique for the analysis of "Methyl 2-(2-bromocyclohexyl)acetate," particularly for samples that are not sufficiently volatile or are thermally labile. HPLC offers a wide range of stationary and mobile phases, providing great flexibility in method development. For a non-polar compound like "Methyl 2-(2-bromocyclohexyl)acetate," reversed-phase HPLC is often the method of choice.

In reversed-phase HPLC, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Since "Methyl 2-(2-bromocyclohexyl)acetate" lacks a strong chromophore, detection can be achieved using a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). Alternatively, derivatization with a UV-active agent can be employed to enhance detection by a UV-Vis detector. nih.gov

Table 2: Representative HPLC Conditions for "Methyl 2-(2-bromocyclohexyl)acetate" Analysis

| Parameter | Value |

| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV/Vis or RID Detector |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | Refractive Index Detector (RID) or UV at 210 nm |

Note: These conditions are illustrative and would need to be optimized based on the specific isomeric mixture and purity requirements.

"Methyl 2-(2-bromocyclohexyl)acetate" possesses two chiral centers, leading to the existence of four possible stereoisomers (two pairs of enantiomers). The separation and quantification of these enantiomers are crucial in stereoselective synthesis and for understanding their biological activities. Chiral Gas Chromatography is a specialized GC technique designed for this purpose. libretexts.org

Chiral GC utilizes a chiral stationary phase (CSP), which is a stationary phase that is itself chiral. libretexts.org These CSPs, often based on cyclodextrin (B1172386) derivatives, create a chiral environment within the column. libretexts.org The enantiomers of the analyte interact diastereomerically with the CSP, leading to different retention times and allowing for their separation. The relative peak areas of the separated enantiomers can then be used to determine the enantiomeric excess (ee) of the sample. libretexts.org

Table 3: Typical Chiral GC Parameters for Enantiomeric Resolution

| Parameter | Value |

| GC System | Gas Chromatograph with Flame Ionization Detector (FID) |

| Column | Chiral capillary column (e.g., Astec® CHIRALDEX™ B-DP or similar) |

| Oven Temperature | Isothermal, typically between 80-150 °C (optimized for separation) |

| Injector Temperature | 250 °C |

| Detector Temperature | 250 °C |

| Carrier Gas | Hydrogen or Helium |

| Sample Preparation | Diluted in a suitable solvent (e.g., hexane) |

Note: The selection of the chiral stationary phase and the temperature program are critical for achieving baseline separation of the enantiomers and require careful method development. sigmaaldrich.comsigmaaldrich.com

Theoretical and Computational Studies on Methyl 2 2 Bromocyclohexyl Acetate

Quantum Chemical Calculations of Molecular Structure and Conformational Preferences

Quantum chemical calculations are a cornerstone for understanding the three-dimensional structure and conformational landscape of a molecule. For Methyl 2-(2-bromocyclohexyl)acetate, such studies would typically involve geometry optimization using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). These calculations would identify the most stable conformations of the molecule, considering the various possible arrangements of the substituents on the cyclohexane (B81311) ring.

Key areas of investigation would include the preference for the axial or equatorial positions of the bromine atom and the methyl acetate (B1210297) group, as well as the rotational isomers of the ester functionality. The relative energies of these conformers would be calculated to determine their population distribution at a given temperature.

Table 1: Hypothetical Relative Energies of Methyl 2-(2-bromocyclohexyl)acetate Conformers

| Conformer (Substituent Positions) | Calculation Method | Relative Energy (kcal/mol) |

| trans (Br: eq, Ester: eq) | DFT/B3LYP/6-31G | 0.00 |

| trans (Br: ax, Ester: ax) | DFT/B3LYP/6-31G | 2.5 |

| cis (Br: eq, Ester: ax) | DFT/B3LYP/6-31G | 1.8 |

| cis (Br: ax, Ester: eq) | DFT/B3LYP/6-31G | 1.5 |

Note: The data in this table is hypothetical and serves as an example of what quantum chemical calculations would yield.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For Methyl 2-(2-bromocyclohexyl)acetate, this could involve studying reactions such as nucleophilic substitution at the carbon bearing the bromine atom or elimination reactions to form an alkene.

Transition State Analysis and Reaction Path Optimization

To understand a reaction mechanism, computational chemists locate the transition state structure, which is the highest energy point along the reaction coordinate. For a hypothetical E2 elimination of HBr from Methyl 2-(2-bromocyclohexyl)acetate, transition state analysis would reveal the geometry of the molecule as the C-H and C-Br bonds are breaking and the C=C double bond is forming. The intrinsic reaction coordinate (IRC) would then be calculated to confirm that the identified transition state connects the reactant and product states.

Prediction of Spectroscopic Properties to Aid Experimental Characterization

Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental data. For Methyl 2-(2-bromocyclohexyl)acetate, theoretical calculations could generate predicted ¹H and ¹³C NMR chemical shifts and coupling constants for different conformers. Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum could be calculated, aiding in the identification of characteristic peaks, such as the carbonyl stretch of the ester group.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for Methyl 2-(2-bromocyclohexyl)acetate

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (ppm, -CHBr) | 4.15 | Not Available |

| ¹³C NMR (ppm, C=O) | 172.3 | Not Available |

| IR (cm⁻¹, C=O stretch) | 1735 | Not Available |

Note: The data in this table is hypothetical and for illustrative purposes only.

Stereochemical Predictions and Conformational Analysis through Molecular Mechanics and Dynamics

While quantum chemical calculations provide high accuracy, they are computationally expensive. For exploring the broader conformational space, especially for flexible molecules, molecular mechanics (MM) and molecular dynamics (MD) simulations are often employed.

MM methods use a simpler, classical mechanics-based approach to calculate the potential energy of a molecule as a function of its geometry. This allows for rapid screening of many different conformations. MD simulations would provide a dynamic picture of the molecule's behavior over time, showing how it transitions between different conformational states and how it might interact with a solvent. For Methyl 2-(2-bromocyclohexyl)acetate, these simulations would be particularly useful for understanding the interplay between the chair flips of the cyclohexane ring and the rotations of the substituents.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 2-(2-bromocyclohexyl)acetate, and how can reaction conditions be monitored for yield optimization?

- Methodology :

- Bromination of Precursors : React methyl 2-(cyclohexyl)acetate with bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under an inert atmosphere (N₂/Ar). Maintain temperatures between 0–25°C to minimize side reactions like over-bromination or elimination.

- Progress Monitoring : Use thin-layer chromatography (TLC) with hexane/ethyl acetate (e.g., 4:1 v/v) to track reaction completion. Confirm product purity via GC-MS or HPLC .

- Workup : Quench excess bromine with sodium thiosulfate, extract with dichloromethane, and purify via column chromatography (silica gel, gradient elution).

Q. Which spectroscopic techniques are most effective for characterizing Methyl 2-(2-bromocyclohexyl)acetate, and what key spectral features should researchers anticipate?

- Methodology :

- NMR Spectroscopy :

- ¹H NMR : Expect signals for the cyclohexyl ring protons (δ 1.2–2.2 ppm, multiplet), methyl ester (δ 3.6–3.7 ppm, singlet), and brominated carbon (δ 4.5–5.0 ppm, multiplet due to coupling with adjacent protons).

- ¹³C NMR : Peaks for the carbonyl (δ 170–175 ppm), brominated carbon (δ 40–50 ppm), and cyclohexyl carbons (δ 20–35 ppm).

- IR Spectroscopy : Look for ester C=O stretch (~1740 cm⁻¹) and C-Br stretch (~550–650 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₉H₁₅BrO₂ (M⁺ ≈ 250–252) with isotopic patterns indicative of bromine.

Q. How should Methyl 2-(2-bromocyclohexyl)acetate be stored to ensure stability, and what decomposition pathways are most likely?

- Methodology :

- Storage : Store in amber vials under inert gas (Ar/N₂) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture or light.

- Decomposition Risks :

- Hydrolysis : Ester groups may hydrolyze in aqueous acidic/basic conditions, forming carboxylic acid derivatives.

- Elimination : Heating or prolonged storage in polar solvents (e.g., DMSO) could lead to HBr elimination, forming alkenes .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of Methyl 2-(2-bromocyclohexyl)acetate in nucleophilic substitution (SN2) versus elimination reactions?

- Methodology :

- Electronic Effects : The bromine atom’s electron-withdrawing nature increases the electrophilicity of the adjacent carbon, favoring SN2 mechanisms with strong nucleophiles (e.g., CN⁻, NH₃). Steric hindrance from the cyclohexyl group may slow bimolecular reactions.

- Elimination : In polar aprotic solvents (e.g., DMF) with bases (e.g., KOtBu), β-hydrogen elimination could yield cyclohexene derivatives. Monitor via GC-MS and compare kinetic data under varying conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.